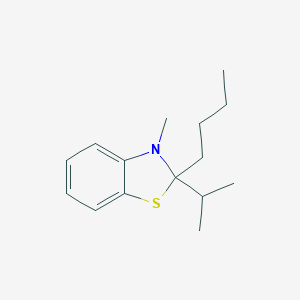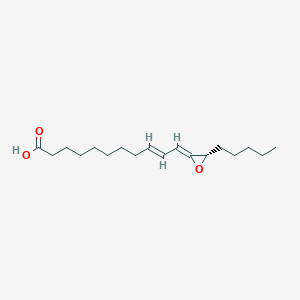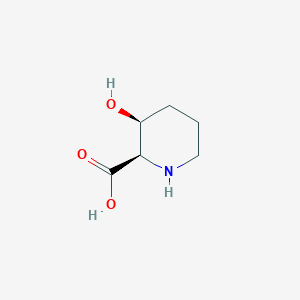
1-(3-Nitrophenyl)ethen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)ethen-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry, medicine, and materials science. In
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)ethen-1-ol is not well-understood, but it is believed to involve the formation of a nitroso intermediate that can react with other molecules in the surrounding environment. This reaction can lead to changes in the optical properties of the compound, making it useful in a variety of applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-(3-Nitrophenyl)ethen-1-ol. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Nitrophenyl)ethen-1-ol is its unique optical properties, which make it useful in a variety of lab experiments. However, this compound can be difficult to work with due to its low solubility in water and its sensitivity to light and heat.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-Nitrophenyl)ethen-1-ol. One area of interest is in the development of new materials that incorporate this compound. Researchers are also interested in exploring the potential biological applications of 1-(3-Nitrophenyl)ethen-1-ol, including its use as a fluorescent probe for imaging biological systems. Additionally, there is potential for this compound to be used in the development of new drugs or therapeutic agents.
Synthesemethoden
The synthesis of 1-(3-Nitrophenyl)ethen-1-ol involves the reaction of 3-nitrobenzaldehyde with ethyl vinyl ether in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This synthesis method has been well-established in the literature and has been used by many researchers to produce 1-(3-Nitrophenyl)ethen-1-ol for their experiments.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)ethen-1-ol has been found to have a wide range of applications in scientific research. One of the most promising areas of research is in the development of new materials. This compound has been shown to have unique optical properties, making it useful in the development of new sensors, optical switches, and other optoelectronic devices.
Eigenschaften
CAS-Nummer |
114915-56-9 |
|---|---|
Produktname |
1-(3-Nitrophenyl)ethen-1-ol |
Molekularformel |
C8H7NO3 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)ethenol |
InChI |
InChI=1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,10H,1H2 |
InChI-Schlüssel |
PAMULWAKIDFEAW-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Kanonische SMILES |
C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Synonyme |
Benzenemethanol, alpha-methylene-3-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
